molecular formula C15H20O8 B162213 Androsin CAS No. 531-28-2

Androsin

Cat. No. B162213
CAS RN: 531-28-2
M. Wt: 328.31 g/mol
InChI Key: QUOZWMJFTQUXON-UXXRCYHCSA-N
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Description

Androsin is an active compound isolated from Picrorhiza Kurroa Royle ex Benth, with anti-asthmatic effects . It is a crystalline glucoside C15H20O8 that is found in an herb (Apocynum androsaemifolium) and that yields glucose and acetovanillone on hydrolysis .


Synthesis Analysis

Androsin is a natural compound isolated from Picrorhiza Kurroa Royle ex Benth . The exact synthesis process of Androsin is not mentioned in the search results.


Molecular Structure Analysis

The molecular weight of Androsin is 328.31 and its molecular formula is C15H20O8 . The exact molecular structure analysis is not available in the search results.


Physical And Chemical Properties Analysis

Androsin is a solid substance with a white to off-white color . It has a molecular weight of 328.31 and a molecular formula of C15H20O8 . It is soluble in DMSO .

Scientific Research Applications

Antiasthmatic Applications

Androsin, identified as a phenol glycoside from Picrorhiza kurroa, has demonstrated effectiveness in preventing allergen and platelet-activating factor-induced bronchial obstruction in guinea pigs. This suggests potential antiasthmatic applications. Specifically, androsin was found to be effective when administered orally at a dosage of 10 mg/kg, showing promise in the treatment of asthma and other respiratory conditions (Dorsch et al., 1991). Another study highlighted the effectiveness of acetophenones, including androsin, in preventing bronchial obstruction, again indicating its potential as an antiasthmatic compound (Dorsch et al., 1992).

Geroprotector Discovery

Androsin has been involved in the discovery of human geroprotectors through a novel strategy called ANDRU (aging network based drug discovery). This approach, which utilizes human genomic and pharmacogenomic data, identifies aging subnetworks and screens for interventions that may reverse age-associated transcriptional changes. While androsin's direct role in this process is not specified, its association with aging network research is noteworthy (Yang et al., 2018); (Yang et al., 2019).

Medicinal Plant Components

Studies have identified androsin as a component in various medicinal plants such as Iris tectorum and Schizandra nigra. These findings contribute to the understanding of the medicinal properties of these plants and the potential therapeutic applications of their components, including androsin (Morita et al., 1972); (Takani et al., 1975).

Phytosterol Biotransformation

Research has explored the biotransformation of phytosterols into androstenedione, a process relevant in steroid metabolism. These studies provide insights into the biological and chemical mechanisms behind the transformation, highlighting the role of androsin in this context (Malaviya & Gomes, 2008); (Nunes et al., 2022).

Safety And Hazards

Androsin is considered toxic and can cause moderate to severe irritation to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

1-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O8/c1-7(17)8-3-4-9(10(5-8)21-2)22-15-14(20)13(19)12(18)11(6-16)23-15/h3-5,11-16,18-20H,6H2,1-2H3/t11-,12-,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOZWMJFTQUXON-UXXRCYHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50967619
Record name 4-Acetyl-2-methoxyphenyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50967619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Androsin

CAS RN

531-28-2
Record name Androsin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=531-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Androsin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Acetyl-2-methoxyphenyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50967619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
485
Citations
W Dorsch, H Stuppner, H Wagner, M Gropp… - … Archives of Allergy and …, 1991 - karger.com
In the Ayurvedic medicine, Picrorhiza kurroa Royle ex Benth. is used for the treatment of liver and lung diseases. Using different chemical and pharmacological methods, we could …
Number of citations: 108 karger.com
H Stuppner, W Dorsch, H Wagner, M Gropp… - Planta …, 1991 - thieme-connect.com
… this plant, the phenol glucoside androsin (1) could be … androsin, exhibited similar or even higher protective effects (10 mg/kg orally, 0.3mg topically). By chemical modification of androsin …
Number of citations: 10 www.thieme-connect.com
W Dorsch, H Wagner, A Neszmelyi… - International archives of …, 1992 - karger.com
… We could identify androsin as an ac tive compound … Furthermore, apocynine, the aglycon of androsin and the other … In conclusion, the chemical modification of androsin, a leading …
Number of citations: 5 karger.com
W Dorsch, H Wagner - International Archives of Allergy and …, 1991 - karger.com
… Interestingly, androsin did not affect histamine release of human peripheral leukocytes, in contrast … The pharmacological efн fects of androsin and related compounds in man are under …
Number of citations: 186 karger.com
D Marty, F Gillet-Manceau, MA Fliniaux… - Spectroscopy …, 1996 - Taylor & Francis
… glycoside, androsin, has been isolated along with one polyphenol glycoside, scopolin. The androsin presence is described … In the present work, we identify this molecule as androsin, a …
Number of citations: 2 www.tandfonline.com
O Monthakantirat, W De-Eknamkul… - Journal of natural …, 2005 - ACS Publications
… very similar to those of androsin except for one more aromatic ester moiety and suggested their structures as androsin vanillic acid ester (1) and androsin 4-hydroxybenzoic acid ester (2)…
Number of citations: 81 pubs.acs.org
Z Chen, J Wu, W Shen, P Liu, Y Cao… - Journal of separation …, 2011 - Wiley Online Library
… In this paper, we utilized the EE mode for the separation and purification of apocynin, androsin, and picroside I, II and III from crude extracts of P. scrophulariiflora. However, the …
J Wu, Z Song, N Cai, N Cao, Q Wang, X Xiao… - … of Chromatography B, 2023 - Elsevier
… of androsin was lower in six components of TGPR, androsin … the androsin in were the largest, demonstrating androsin may … It was worth noting that only androsin was distributed in brain…
Number of citations: 1 www.sciencedirect.com
H Stuppner, H Wagner - Planta medica, 1989 - thieme-connect.com
… the roots of Picrorhiza kurrooa a new iridoid glycoside, 6-feruloylcatalpol has been isolated, along with veronicoside and minecoside and two phenol glucosides, picein and androsin. …
Number of citations: 99 www.thieme-connect.com
W Dorch, H Stuppner, H Wagner - Int Arch Allergy Appl Immunol, 1991
Number of citations: 13

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